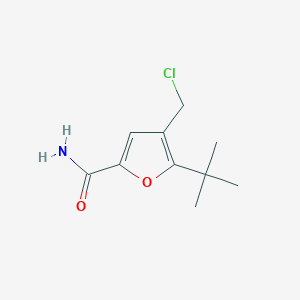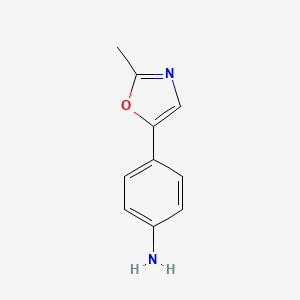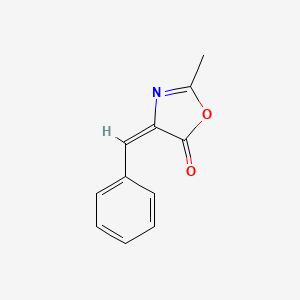
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Descripción general
Descripción
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, also known as 4-methyl-2-phenyloxazole-5-one, is an organic compound belonging to the oxazole family. It is a colorless solid with a melting point of 61°C, and is soluble in both organic solvents and water. It is commonly used as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Versatile Template for Synthesis
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one has been demonstrated as a versatile template in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles (oxygen, nitrogen, carbon), followed by cyclization, indicating its utility in creating diverse organic structures (Misra & Ila, 2010).
Enantioselective Ring-Opening
The compound is subject to lipase-catalysed enantioselective ring-opening, demonstrating its potential in producing specific enantiomers, which is crucial in pharmaceutical synthesis (Bevinakatti, Newadkar, & Banerji, 1990).
Application in the Synthesis of Pyran-2-ones
4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone, a related compound, is used in the synthesis of 2H-pyran-2-ones, demonstrating the utility of oxazolone derivatives in creating complex organic structures (Kočevar et al., 1992).
Novel Oxazol-5-ones Derivatives with Multifunctional Properties
Recent studies have focused on synthesizing oxazol-5-one derivatives with multifunctional properties, such as pH sensitivity, electropolymerizability, and antiproliferative activity. These derivatives showcase the potential of oxazolones in various applications, including in sensors and in medical research (Nazlı et al., 2020).
Amino-Acid Conjugates
Oxazol-5(4H)-one derivatives are also used in creating amino-acid conjugates. These conjugates have applications in peptide research and may have potential in drug design and synthesis (Benoiton, Hudecz, & Chen, 2009).
Corrosion Inhibition Studies
Oxazole derivatives, including those related to this compound, have been studied as corrosion inhibitors, indicating their potential use in materials science and engineering (Rahmani et al., 2018).
Reactivity with Amines
Studies on the reactivity of oxazolones with amines provide insights into their chemical behavior, which is crucial for their application in organic synthesis and drug development (Blasco et al., 1988).
Mecanismo De Acción
Mode of Action
It’s known that the compound belongs to the class of oxazolones, which are known to exhibit various biological activities .
Biochemical Pathways
Oxazolones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Some oxazolone derivatives have been reported to exhibit cytostatic activity, indicating their potential to inhibit cell proliferation .
Propiedades
IUPAC Name |
(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBTJRPSDVWIR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881-90-3 | |
| Record name | 881-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.
Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].
Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?
A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.
Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?
A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



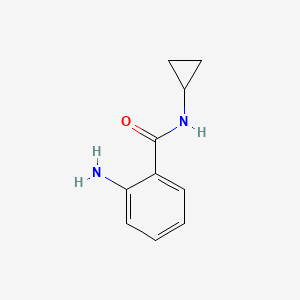
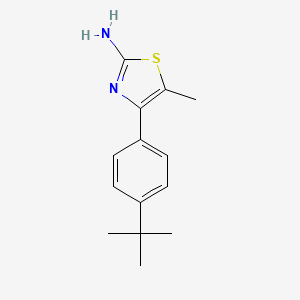

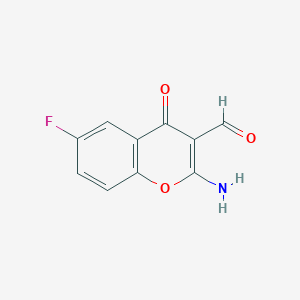
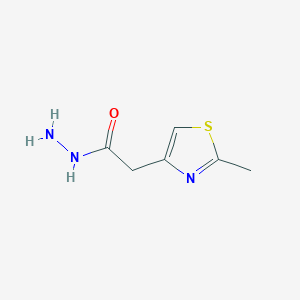
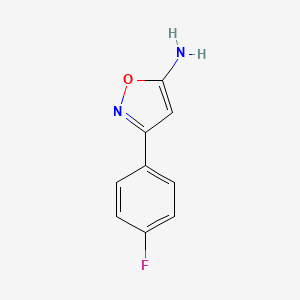
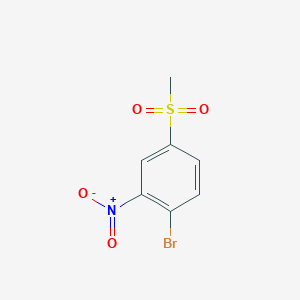


![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)


